molecular formula C8H14ClNO2 B599447 Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride CAS No. 165456-23-5

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride

Cat. No. B599447
M. Wt: 191.655
InChI Key: FNJPGFULGQUTKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H16ClNO2 . It is also known by other names such as 2-(hexahydro-1H-pyrrolizin-7a-yl)acetic acid hydrochloride and 2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)acetic acid;hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15NO2.ClH/c11-8(12)7-9-3-1-5-10(9)6-2-4-9;/h1-7H2,(H,11,12);1H . The canonical SMILES representation is C1CC2(CCCN2C1)CC(=O)O.Cl . These codes provide a textual representation of the compound’s molecular structure.

properties

IUPAC Name

1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-5-9(8)6-2-4-8;/h1-6H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJPGFULGQUTKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydro-1H-pyrrolizine-7a(5H)-carboxylic acid hydrochloride

CAS RN

165456-23-5
Record name hexahydro-1H-pyrrolizine-7a-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of pyrrolizidine-7a-carboxylic acid ethylester (35.4 g, 0.193 mol) in 360 ml of 10% aqueous sodium hydroxide solution and 360 ml of ethanol was stirred at 10° to 15° C. for 2.5 hours. The reaction mixture was acidified with concentrated hydrochloric acid and then evaporated in vacuo to dryness. After addition of ethanol to the remaining residue, undissolved sodium chloride was filtered-off and the filtrate was evaporated in vacuo to dryness. The purifying operation described above was repeated twice. To the remaining residue, acetone was added to form crystals. The crystals were obtained through filtration and washed with small amount of acetone to give 34.2 g (92.4%) of the desired compound.
Quantity
35.4 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
360 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.4%

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